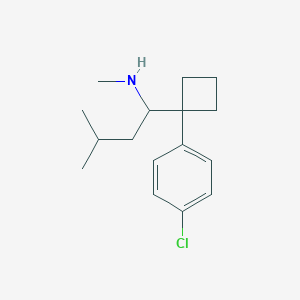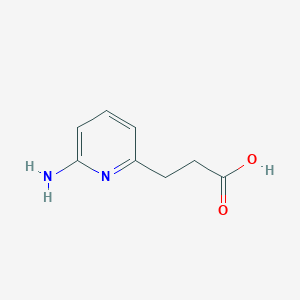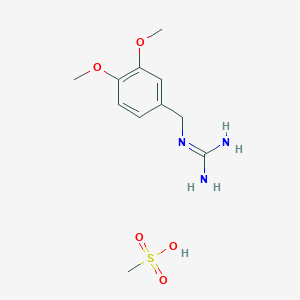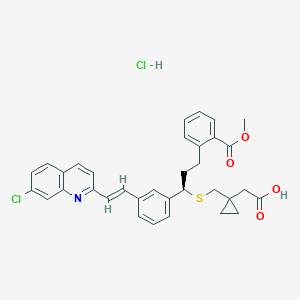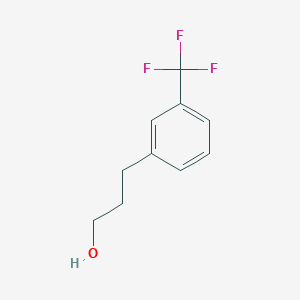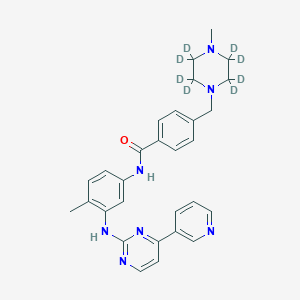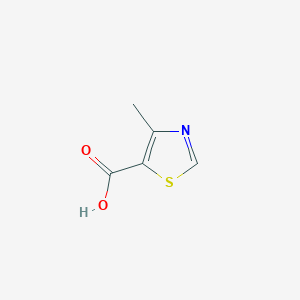
4-Methylthiazole-5-carboxylic acid
概要
説明
4-Methylthiazole-5-carboxylic acid is an aromatic carboxylic acid and a member of the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
作用機序
Target of Action
The primary target of 4-Methylthiazole-5-carboxylic acid is DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription, and chromosomal segregation . The compound also acts as a reagent to synthesize thiazolylimidazolidinone compounds that inhibit Stearoyl-CoA desaturase-1 (SCD1) .
Mode of Action
This compound interacts with DNA topoisomerase II, leading to DNA double-strand breaks . This interaction results in a G2 stop and ultimately, cell death . When used as a reagent, it helps synthesize thiazolylimidazolidinone compounds that inhibit SCD1 .
Biochemical Pathways
The compound affects the biochemical pathway involving DNA topoisomerase II. By causing DNA double-strand breaks, it disrupts the normal functioning of this enzyme, leading to cell death . The synthesized thiazolylimidazolidinone compounds inhibit the activity of SCD1, affecting lipid metabolism .
Result of Action
The interaction of this compound with DNA topoisomerase II leads to DNA double-strand breaks, causing cell death . This makes it a potential candidate for anticancer activity. The thiazolylimidazolidinone compounds synthesized using this compound as a reagent inhibit SCD1, which could have implications in treating metabolic diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Moreover, the compound’s action can be affected by the presence of strong oxidizing agents
生化学分析
Biochemical Properties
4-Methylthiazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of thiazolylimidazolidinone compounds. These compounds act as Stearoyl-CoA desaturase-1 (SCD1) inhibitors, which are used in the treatment of metabolic diseases . The compound interacts with enzymes such as SCD1, inhibiting its activity and thereby affecting lipid metabolism. Additionally, this compound is involved in the synthesis of other bioactive molecules, indicating its versatility in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as an SCD1 inhibitor, this compound can alter lipid metabolism, leading to changes in cell membrane composition and function . This modulation can impact cell signaling pathways that rely on lipid mediators, thereby affecting overall cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of SCD1 by binding to its active site, preventing the enzyme from catalyzing the desaturation of stearoyl-CoA to oleoyl-CoA . This inhibition leads to a decrease in monounsaturated fatty acids, which are crucial for various cellular functions. Additionally, this compound may influence gene expression by modulating transcription factors involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of SCD1, resulting in prolonged alterations in lipid metabolism and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits SCD1 without causing significant adverse effects . At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as SCD1, influencing the desaturation of fatty acids . The compound’s role in these pathways can affect metabolic flux and alter the levels of various metabolites, thereby impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of this compound within tissues is crucial for its efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can interact with its target enzymes and biomolecules effectively, thereby modulating cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
4-Methylthiazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . Another method includes the reaction of 2-(4-pyridyl)-4-methylthiazole-5-carboxylic acid with cadmium nitrate or manganese nitrate to form coordination compounds .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
4-Methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Methylthiazole-5-carboxaldehyde.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions at different positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products
Major products formed from these reactions include 4-Methylthiazole-5-carboxaldehyde, 4-Methylthiazole-5-carboxylate esters, and various substituted thiazole derivatives .
科学的研究の応用
4-Methylthiazole-5-carboxylic acid has a wide range of scientific research applications:
類似化合物との比較
4-Methylthiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
2-Bromo-4-methylthiazole-5-carboxylic acid: This compound has similar structural features but includes a bromine atom, which can alter its reactivity and biological activity.
Thiazole-5-carboxylic acid: Lacks the methyl group at the 4-position, which can affect its chemical properties and applications.
特性
IUPAC Name |
4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWGSEUMABQEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174452 | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20485-41-0 | |
| Record name | 4-Methyl-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20485-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020485410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thiazolecarboxylic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methylthiazole-5-carboxylic acid?
A1: The molecular formula of this compound is C5H5NO2S, and its molecular weight is 143.17 g/mol.
Q2: How can this compound be structurally characterized?
A2: this compound and its derivatives can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS). [, , ] These techniques provide information about the functional groups, connectivity, and molecular weight of the compound, confirming its structure.
Q3: What is the primary mechanism of action of Febuxostat, a prominent derivative of this compound, and what are its downstream effects?
A3: Febuxostat, also known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, acts as a non-purine selective inhibitor of xanthine oxidase (XO). [] XO is an enzyme involved in the uric acid biosynthesis pathway. By inhibiting XO, Febuxostat reduces the production of uric acid, leading to a decrease in serum uric acid levels. This effect makes Febuxostat a valuable therapeutic agent for treating hyperuricemia and gout. [, ]
Q4: Are there other derivatives of this compound with notable biological activities?
A4: Yes, beyond Febuxostat, several other derivatives of this compound have exhibited a broad spectrum of biological activities. These include:
- Antibacterial and Antifungal Activity: Studies have shown that certain this compound derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. [, , ] Additionally, some derivatives have displayed promising antifungal activity. [, ]
- Anti-tubercular Activity: Specific this compound derivatives, particularly thiazolidinone and azetidinone derivatives, have demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv. []
- Antiplatelet Activity: Derivatives incorporating the this compound moiety have shown potential as antiplatelet agents, suggesting their possible application in managing thrombotic disorders. []
Q5: What are the potential applications of this compound derivatives beyond medicinal chemistry?
A5: this compound derivatives have shown potential in various fields:
- Coordination Chemistry: These compounds can act as ligands in the formation of metal-organic frameworks (MOFs). [, ] MOFs are porous materials with potential applications in gas storage, separation, catalysis, and sensing.
- Dye Chemistry: Certain this compound derivatives have been investigated for their potential as disperse dyes due to their interesting photophysical properties. []
Q6: What are the common synthetic strategies employed for the preparation of this compound derivatives?
A6: Researchers have developed various synthetic routes for this compound derivatives, including:
- Hantzsch Thiazole Synthesis: This classic method involves the reaction of α-haloketones with thioureas or thioamides. []
- Multicomponent Reactions: These reactions allow for the efficient synthesis of diverse thiazole derivatives in a single step by combining three or more reactants. []
- Modifications of Existing Derivatives: Existing this compound derivatives can be further modified through various chemical reactions, such as esterification, amidation, and alkylation, to introduce desired functional groups and modulate their properties. [, , , , ]
Q7: How do structural modifications of this compound impact its biological activity, potency, and selectivity?
A7: Structure-Activity Relationship (SAR) studies have been instrumental in understanding how modifications to the this compound scaffold affect its biological properties. [, , , ]
- Substituents on the Thiazole Ring: Introducing various substituents at the 2-position of the thiazole ring significantly influences the compound's biological activity. For instance, the presence of an aryl group at the 2-position, particularly one substituted with electron-withdrawing groups, often enhances xanthine oxidase inhibitory activity. [, ]
- Modifications at the Carboxylic Acid Group: Converting the carboxylic acid group to esters or amides can modulate the compound's physicochemical properties, affecting its solubility, lipophilicity, and overall pharmacological profile. [, ]
- Introduction of Spacer Groups: Incorporating spacer groups, such as methylene or amine linkers, between the thiazole ring and other aromatic rings can influence the molecule's flexibility and its ability to interact with target proteins, potentially impacting its potency and selectivity. []
Q8: Can you elaborate on the stability and formulation strategies related to this compound and its derivatives?
A8: this compound derivatives can exhibit varying degrees of stability depending on their structure and environmental conditions. Degradation studies have identified potential degradation pathways, such as hydrolysis, oxidation, and dimerization, which can lead to the formation of impurities. [, ] To enhance their stability, solubility, and bioavailability, various formulation strategies have been explored, including:
- Salt Formation: Forming salts with pharmaceutically acceptable acids or bases can improve the compound's solubility and stability. []
- Co-crystallization: Co-crystallizing the compound with suitable co-formers can enhance its physicochemical properties, such as solubility and stability. [, ]
- Drug Delivery Systems: Encapsulating the compound in nanoparticles, liposomes, or other drug delivery systems can improve its stability, control its release, and target it to specific tissues. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)
